molecular formula C9H10BrNO B1445610 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine CAS No. 1254332-81-4

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No.: B1445610
CAS No.: 1254332-81-4
M. Wt: 228.09 g/mol
InChI Key: VJWHRBJNHZTLQF-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-phenol with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the benzoxazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the materials science field, this compound is investigated for its potential use in the development of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHRBJNHZTLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
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Reactant of Route 6
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